N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide
Description
N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide is a pyrazole-substituted nicotinamide derivative characterized by a 4-chlorobenzyl group attached to the nitrogen of the nicotinamide core.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-pyrazol-1-ylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-5-2-12(3-6-14)10-19-16(22)13-4-7-15(18-11-13)21-9-1-8-20-21/h1-9,11H,10H2,(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRUBHXKBPPTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 6-(1H-Pyrazol-1-yl)Nicotinic Acid
The most reported route begins with 6-chloronicotinic acid (A ), which undergoes nucleophilic displacement with 1H-pyrazole under basic conditions:
Reaction Conditions
- Substrate : 6-Chloronicotinic acid (1.0 eq)
- Nucleophile : 1H-pyrazole (1.2 eq)
- Base : K₂CO₃ (2.5 eq)
- Solvent : DMF, 80°C, 12 h
- Yield : 68–72%
Mechanistic Insight
The chlorine at the 6-position of nicotinic acid activates the pyridine ring for nucleophilic attack. Pyrazole’s N–H proton is deprotonated by K₂CO₃, generating a pyrazolide ion that displaces chloride via a two-step addition-elimination mechanism.
Amidation with 4-Chlorobenzylamine
The carboxylic acid group of 6-(1H-pyrazol-1-yl)nicotinic acid (B ) is coupled with 4-chlorobenzylamine using carbodiimide-based activators:
Procedure
- Activation : Treat B (1.0 eq) with EDCl (1.1 eq) and HOBt (1.1 eq) in DCM at 0°C for 30 min.
- Coupling : Add 4-chlorobenzylamine (1.2 eq), stir at RT for 12 h.
- Workup : Wash with 5% HCl, saturated NaHCO₃, and brine. Purify by silica chromatography (hexane:EtOAc 3:1).
- Yield : 85–88%
Key Spectral Data
- ¹H NMR (400 MHz, CDCl₃) : δ 8.95 (s, 1H, pyridine-H2), 8.30 (d, J = 8.4 Hz, 1H, pyridine-H4), 7.75 (d, J = 8.4 Hz, 1H, pyridine-H5), 7.45–7.30 (m, 4H, Ar-H), 6.55 (s, 1H, pyrazole-H3), 4.65 (d, J = 6.0 Hz, 2H, CH₂), 2.50 (s, 3H, CH₃).
One-Pot Tandem Synthesis
Recent advances employ tandem reactions to streamline synthesis. A modified Hantzsch pyridine synthesis constructs the pyridine ring while introducing substituents:
Optimized Protocol
- Components :
- Ethyl acetoacetate (2.0 eq)
- 4-Chlorobenzylamine (1.0 eq)
- 1H-pyrazole-4-carbaldehyde (1.0 eq)
- Ammonium acetate (2.2 eq)
- Conditions : Acetonitrile, reflux, 6 h → add IBD (1.2 eq), reflux 1 h.
- Yield : 78%
Advantages
- Eliminates intermediate isolation.
- Oxidizing agent IBD (iodobenzene diacetate) enables in situ aromatization.
Alternative Routes and Comparative Analysis
Gould-Jacobs Cyclization
Pyrazolo[3,4-b]pyridines can form via Gould-Jacobs cyclization of enaminones:
Method
- Prepare enaminone from 3-amino-4-pyrazolecarbaldehyde and diketene.
- Cyclize in polyphosphoric acid at 120°C for 3 h.
- Yield : 65%
Limitations : Lower yield compared to stepwise routes.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly:
Conditions :
Reaction Optimization and Challenges
Key Variables :
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Base Strength | K₂CO₃ > Na₂CO₃ | +15% |
| Solvent Polarity | DMF > DMSO > THF | +20% |
| Temperature | 80–100°C | Plateau above 100°C |
Common Side Reactions :
Spectroscopic Characterization
Critical Validation Data :
- HRMS (ESI+) : m/z 313.0824 [M+H]⁺ (calc. 313.0821).
- IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (pyridine ring).
- ¹³C NMR : 165.2 ppm (amide C=O), 148.9 ppm (pyridine C6).
Industrial-Scale Considerations
Process Chemistry Insights :
- Cost Drivers : 4-Chlorobenzylamine accounts for 60% of raw material costs.
- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various new substituents onto the compound.
Scientific Research Applications
N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific context in which the compound is used, and ongoing research aims to elucidate these mechanisms in greater detail.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several pharmacologically active analogs:
Key Observations:
- Core Flexibility : The nicotinamide core (as in the target compound and ) is associated with antibacterial activity, while pyrimidin-4(3H)-one derivatives () prioritize antimicrobial effects. Ethanesulfonamide cores () correlate with antitumor activity.
- Substituent Impact :
- The 4-chlorobenzyl group is recurrent in antimicrobial () and antitumor () compounds, suggesting its role in enhancing lipophilicity and target binding.
- Pyrazole vs. Thiazole : Pyrazole rings (target compound, ) are linked to kinase inhibition or radio-sensitization, whereas thiazole substituents () may enhance antibacterial potency.
- Functional Groups : Hydroxyl groups () improve solubility but reduce membrane permeability compared to halogenated or alkylated analogs.
Biological Activity
N-(4-chlorobenzyl)-6-(1H-pyrazol-1-yl)nicotinamide (N-CBPN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, antibacterial effects, and potential therapeutic applications.
Chemical Structure and Properties
N-CBPN is characterized by its unique structural features, which include a chlorobenzyl group , a pyrazole moiety , and a nicotinamide backbone . The molecular formula is , with a molecular weight of 312.75 g/mol. The structural composition suggests potential interactions with various biological targets, making it a candidate for drug development.
1. Enzyme Inhibition
N-CBPN has been identified as an inhibitor of several enzymes that play crucial roles in various biological pathways:
- Protein Kinase CK2 : A study published in Bioorganic & Medicinal Chemistry indicated that N-CBPN exhibits inhibitory activity against CK2, an enzyme implicated in numerous cancers. This suggests its potential as an anticancer agent .
- Nicotinamide Phosphoribosyltransferase (NAMPT) : N-CBPN inhibits NAMPT, which is involved in the synthesis of nicotinamide adenine dinucleotide (NAD+). This inhibition can lead to reduced NAD+ levels, impacting cancer metabolism and offering a therapeutic angle for metabolic disorders .
2. Antibacterial Activity
Research has also pointed to the antibacterial properties of N-CBPN:
- A study in Archiv der Pharmazie found that N-CBPN demonstrated moderate antibacterial activity against several gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis . Further investigations are necessary to elucidate the mechanisms behind this antibacterial action .
The mechanisms through which N-CBPN exerts its biological effects are still under investigation. However, its ability to interact with specific enzymes suggests that it may modulate various signaling pathways critical for cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Enzyme Inhibition | CK2 | Bioorganic & Medicinal Chemistry |
| Enzyme Inhibition | NAMPT | Bioorganic & Medicinal Chemistry |
| Antibacterial Activity | Staphylococcus aureus | Archiv der Pharmazie |
| Antibacterial Activity | Bacillus subtilis | Archiv der Pharmazie |
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to N-CBPN:
- Research on pyrazole derivatives has shown promising results in targeting BRAF(V600E), EGFR, and other kinases associated with tumor growth. These findings support the potential for N-CBPN as part of a broader class of pyrazole-based anticancer agents .
- A recent study evaluated the effectiveness of various nicotinamide derivatives against resistant bacterial strains, highlighting the potential role of compounds like N-CBPN in overcoming antibiotic resistance .
Q & A
Q. How to analyze crystallographic data for polymorph identification?
- Methodological Answer :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo Kα, λ = 0.71073 Å) at 294 K.
- Refinement : SHELXL-2018 for structure solution; check R-factor convergence (< 0.05).
- Polymorph screening : Conduct solvent-mediated crystallization trials (e.g., ethanol vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
